Her2-IN-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Her2-IN-11 is a small molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Overexpression or amplification of HER2 is associated with various cancers, particularly breast and gastric cancers, making it a significant target for cancer therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as acetic anhydride, sodium hydroxide, and various organic solvents under controlled temperature and pressure conditions.

Functional Group Modifications: The core structure undergoes further modifications to introduce specific functional groups that enhance its binding affinity and selectivity for HER2. Common reagents used in these steps include bromine, chlorine, and various amines.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Her2-IN-11 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions involving this compound typically use reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethyl sulfoxide, and methanol.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .

Applications De Recherche Scientifique

Her2-IN-11 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the structure-activity relationship of HER2 inhibitors. It helps in understanding the binding interactions and optimizing the design of new inhibitors.

Biology: In biological research, this compound is used to investigate the role of HER2 in cell signaling pathways, cell proliferation, and apoptosis. It serves as a valuable probe to dissect the molecular mechanisms underlying HER2-driven cancers.

Medicine: this compound is being explored as a potential therapeutic agent for HER2-positive cancers. Preclinical studies have shown promising results in inhibiting tumor growth and improving survival rates in animal models.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new HER2-targeted therapies. .

Mécanisme D'action

Her2-IN-11 exerts its effects by binding to the ATP-binding site of the HER2 receptor, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the disruption of key signaling pathways such as the MAPK/ERK and PI3K/AKT pathways. As a result, this compound effectively inhibits cell proliferation, induces apoptosis, and reduces tumor growth in HER2-positive cancers .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lapatinib: A dual tyrosine kinase inhibitor targeting both HER2 and EGFR. It is used in combination with other therapies for HER2-positive breast cancer.

Neratinib: An irreversible tyrosine kinase inhibitor that targets HER2, EGFR, and HER4. It is approved for extended adjuvant treatment of early-stage HER2-positive breast cancer.

Trastuzumab: A monoclonal antibody that binds to the extracellular domain of HER2, preventing receptor dimerization and activation. .

Uniqueness of Her2-IN-11

This compound is unique in its high selectivity and potency for HER2. Unlike other inhibitors, it specifically targets the ATP-binding site of HER2, resulting in more effective inhibition of HER2 signaling. Additionally, this compound has shown promising results in overcoming resistance to other HER2-targeted therapies, making it a valuable addition to the arsenal of HER2 inhibitors .

Propriétés

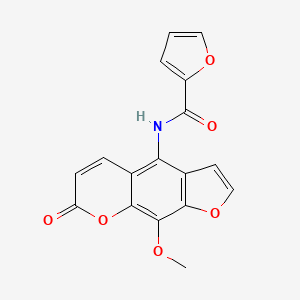

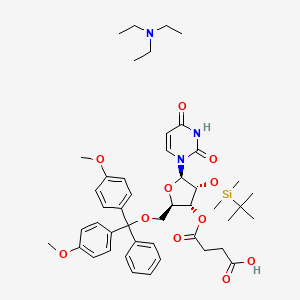

Formule moléculaire |

C17H11NO6 |

|---|---|

Poids moléculaire |

325.27 g/mol |

Nom IUPAC |

N-(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)furan-2-carboxamide |

InChI |

InChI=1S/C17H11NO6/c1-21-16-14-10(6-8-23-14)13(9-4-5-12(19)24-15(9)16)18-17(20)11-3-2-7-22-11/h2-8H,1H3,(H,18,20) |

Clé InChI |

BGZBUQUSWQJGAO-UHFFFAOYSA-N |

SMILES canonique |

COC1=C2C(=C(C3=C1OC=C3)NC(=O)C4=CC=CO4)C=CC(=O)O2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14883148.png)

![3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)

![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14883182.png)

![4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14883185.png)